molecular formula C10H8F2N2O2 B2767577 3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248367-44-2

3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No. B2767577
CAS RN: 2248367-44-2
M. Wt: 226.183
InChI Key: PTQGIVFDSMGXDH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid , often abbreviated as DFMIP-6 , is a chemical compound belonging to the class of pyridinecarboxylic acids . These compounds are monocarboxylic derivatives of pyridine. Specifically, DFMIP-6 is a derivative of nicotinic acid (3-pyridinecarboxylic acid) , which is also known as niacin .


Synthesis Analysis

The synthesis of DFMIP-6 involves intricate organic chemistry procedures. While I don’t have access to specific papers on this compound, it’s essential to explore literature related to its preparation. Researchers have likely employed various synthetic routes, including functional group transformations, cyclization reactions, and fluorination steps. Investigating these methods would provide insights into the compound’s accessibility and scalability .


Molecular Structure Analysis

DFMIP-6’s molecular structure is crucial for understanding its properties and reactivity. The compound consists of an imidazo[1,2-a]pyridine core with a difluoromethyl substituent at the 3-position and a methyl group at the 2-position. The carboxylic acid group is attached to the 6-position of the pyridine ring. The systematic name for DFMIP-6 is 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .

properties

IUPAC Name

3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-8(9(11)12)14-4-6(10(15)16)2-3-7(14)13-5/h2-4,9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQGIVFDSMGXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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